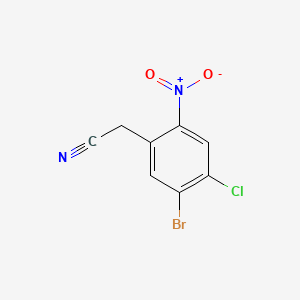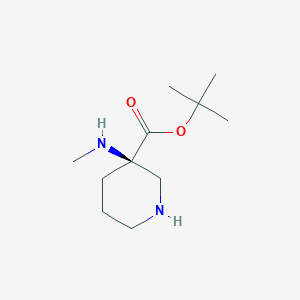
R-3-Boc-3-methylaminopiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-3-Boc-3-methylaminopiperidine: is an organic compound with the molecular formula C11H22N2O2 . It is a white crystalline powder that is solid at room temperature. This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of R-3-Boc-3-methylaminopiperidine involves several steps:
Chiral Resolution: Starting with N-Cbz-3-piperidinecarboxylic acid, chiral resolution is performed using R-phenylethylamine to obtain a compound I.
Acid-Amide Condensation: Compound I undergoes an acid-amide condensation reaction with ammonia gas to form compound II.
Hofmann Degradation: Compound II is subjected to Hofmann degradation to yield compound III.
Protection: Compound III is protected using di-tert-butyl dicarbonate to form compound IV.
Hydrogenation and Cbz-Removal: Finally, compound IV undergoes hydrogenation and Cbz-removal to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be mild, safe, reliable, and environmentally friendly, with high yield and low energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: R-3-Boc-3-methylaminopiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines .
Applications De Recherche Scientifique
R-3-Boc-3-methylaminopiperidine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs for treating type 2 diabetes.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of R-3-Boc-3-methylaminopiperidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
S-1-N-Boc-3-methylaminopiperidine: This compound is similar in structure but differs in its stereochemistry.
1-Boc-3-hydroxypiperidine: Another related compound with a hydroxyl group instead of a methylamino group.
1-Boc-3-methylpiperazine: A similar compound with a piperazine ring instead of a piperidine ring
Uniqueness: R-3-Boc-3-methylaminopiperidine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility as an intermediate in organic synthesis and its applications in various fields highlight its importance .
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-(methylamino)piperidine-3-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(12-4)6-5-7-13-8-11/h12-13H,5-8H2,1-4H3/t11-/m1/s1 |
Clé InChI |
CAYDBSFSSDWEDD-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@]1(CCCNC1)NC |
SMILES canonique |
CC(C)(C)OC(=O)C1(CCCNC1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


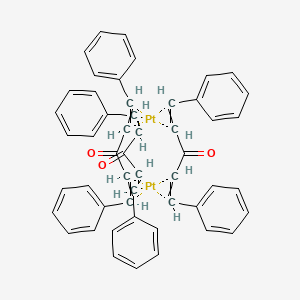
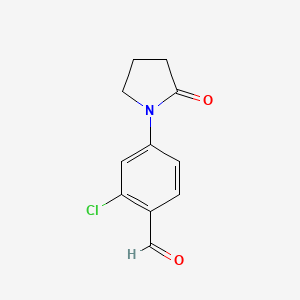
![2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one](/img/structure/B12445834.png)

![2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12445842.png)
![3-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B12445843.png)
![N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445852.png)
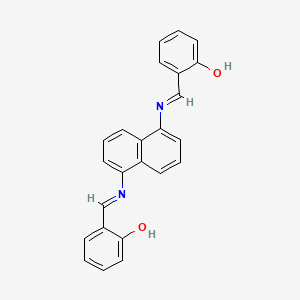

methanone](/img/structure/B12445873.png)
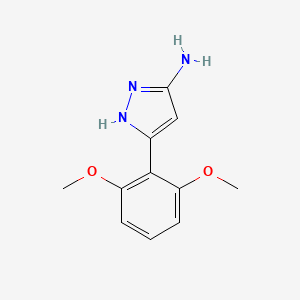
![[1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12445886.png)
![3-[(Furan-2-ylmethyl)amino]-4-{2-[(2-methyl-1,3-dioxolan-2-yl)acetyl]hydrazinyl}-4-oxobutanoic acid (non-preferred name)](/img/structure/B12445890.png)
